4-tert-butyl-N-(2-cyclohexyl-2-hydroxyethyl)benzamide
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Overview
Description
4-tert-butyl-N-(2-cyclohexyl-2-hydroxyethyl)benzamide is an organic compound characterized by its unique structure, which includes a tert-butyl group, a cyclohexyl ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-(2-cyclohexyl-2-hydroxyethyl)benzamide typically involves the reaction of 4-tert-butylbenzoic acid with 2-cyclohexyl-2-hydroxyethylamine. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-(2-cyclohexyl-2-hydroxyethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexyl ring can be oxidized to form a ketone.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 4-tert-butyl-N-(2-cyclohexyl-2-oxoethyl)benzamide.
Reduction: Formation of 4-tert-butyl-N-(2-cyclohexyl-2-aminoethyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the substituent introduced.
Scientific Research Applications
4-tert-butyl-N-(2-cyclohexyl-2-hydroxyethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-(2-cyclohexyl-2-hydroxyethyl)benzamide involves its interaction with specific molecular targets. The hydroxyl group in the cyclohexyl ring can form hydrogen bonds with target proteins, potentially modulating their activity. Additionally, the benzamide moiety can interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-tert-butyl-N-(2-hydroxyethyl)benzamide: Lacks the cyclohexyl ring, making it less bulky and potentially less selective in its interactions.
4-tert-butyl-N-(2-cyclohexyl-2-hydroxyethyl)aniline: Contains an aniline group instead of a benzamide, which may alter its reactivity and biological activity.
Uniqueness
4-tert-butyl-N-(2-cyclohexyl-2-hydroxyethyl)benzamide is unique due to the combination of its tert-butyl group, cyclohexyl ring, and benzamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
IUPAC Name |
4-tert-butyl-N-(2-cyclohexyl-2-hydroxyethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO2/c1-19(2,3)16-11-9-15(10-12-16)18(22)20-13-17(21)14-7-5-4-6-8-14/h9-12,14,17,21H,4-8,13H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUHOSBHVZQHIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(C2CCCCC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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